

H-Lys(Me)₂-OH HCl in Cancer Cell Line Studies

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Compound of Interest

Compound Name: *H-Lys(me)₂-oh hcl*

CAS No.: 79416-87-8

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A Technical Guide to Epigenetic Profiling and Metabolic Tracing

Executive Summary & Biological Context

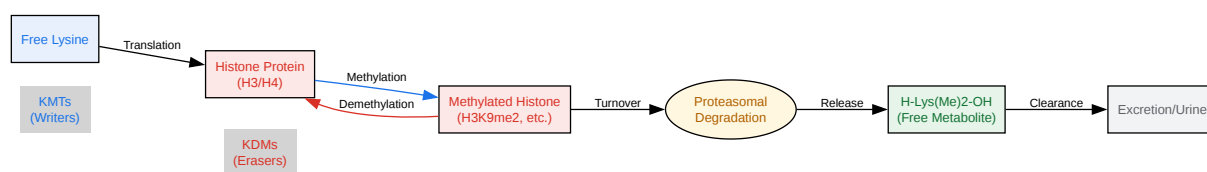
H-Lys(Me)₂-OH HCl (Dimethyl-L-lysine hydrochloride) is not a cytotoxic chemotherapeutic agent but a critical chemical probe and analytical standard used to decipher the "Histone Code" in cancer cells.

In oncology research, its utility is threefold:

- **Metabolic Biomarker:** Free dimethyllysine in the cytoplasm or culture media serves as a proxy for the rate of proteolysis of methylated histones (e.g., H3K9me₂, H3K27me₂).
- **Enzymatic Product Standard:** It is the absolute reference standard for quantifying the activity of Lysine Demethylases (KDMs) and methyl-lysine binding domains.
- **Synthetic Building Block:** It is the precursor for synthesizing histone tail peptides used to screen for "Reader" proteins (e.g., Chromodomain or PHD finger proteins) that are often upregulated in metastatic cancers.

The Mechanistic Landscape

Cancer cells frequently exhibit dysregulated histone methylation. For instance, the silencing of tumor suppressor genes is often mediated by H3K9me2 (repressive mark). The turnover of these marks releases free H-Lys(Me)₂-OH, which is not re-incorporated into proteins but excreted or metabolized. Therefore, quantifying this specific amino acid provides a readout of global epigenetic turnover.



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Figure 1: The metabolic lifecycle of dimethyllysine. Unlike canonical amino acids, free methylated lysines released from proteolysis are not recycled for protein synthesis, making them ideal biomarkers for protein turnover.

Experimental Protocols

Protocol A: Quantification of Global Methylation Turnover (LC-MS/MS)

Purpose: To determine if a specific cancer cell line (e.g., MCF-7 vs. MDA-MB-231) exhibits hyper-turnover of methylated histones, which correlates with aggressive phenotypes.

Reagents:

- Analyte: Cell lysate or conditioned media.
- Internal Standard:
 - Dimethyl-L-lysine (Isotopically labeled).

- Reference Standard: **H-Lys(Me)₂-OH HCl** (Sigma/Novabiochem).
- Matrix: 0.1% Formic acid in Water/Acetonitrile.

Step-by-Step Methodology:

- Cell Harvesting:
 - Grow cancer cells to 80% confluency.
 - Wash 3x with PBS to remove extracellular amino acids.
 - Lyse cells using 80% cold methanol (metabolite extraction). Do not use RIPA buffer as detergents interfere with MS.
- Spiking:
 - Add
 - Dimethyl-L-lysine internal standard to the lysate at a final concentration of 1 μ M.
 - Vortex for 1 min and centrifuge at 14,000 x g for 10 min at 4°C.
- Standard Curve Preparation:
 - Prepare a serial dilution of **H-Lys(Me)₂-OH HCl** ranging from 10 nM to 100 μ M in 80% methanol.
- LC-MS/MS Analysis:
 - Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is required due to the high polarity of the amino acid.
 - Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.
 - Transition: Monitor MRM transition for Dimethyllysine (m/z 175.1 \rightarrow 84.1) and the heavy standard.
- Data Interpretation:

- Normalize the concentration of free H-Lys(Me)₂-OH to total protein content.
- Result: High levels of free dimethyllysine indicate high rates of histone degradation or "epigenetic instability."

Protocol B: KDM Activity Assay (In Vitro)

Purpose: To screen for inhibitors of Lysine Demethylases (e.g., LSD1/KDM1A) using H-Lys(Me)₂-OH as a product reference.

Concept: KDM1A demethylates H3K4me₂. In a mass spec assay, you monitor the disappearance of the peptide and the appearance of the demethylated product. **H-Lys(Me)₂-OH HCl** is used here to calibrate the ionization efficiency of the methylated residue if performing hydrolysis-based analysis.

Workflow:

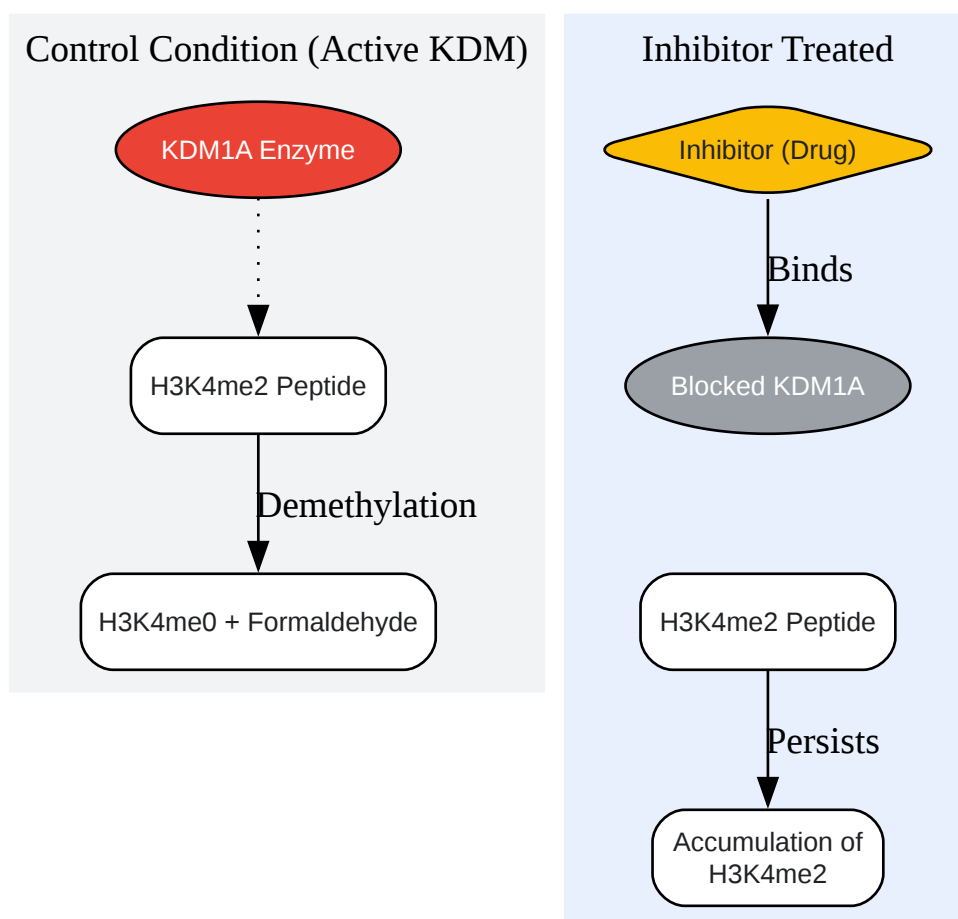
- Incubate Recombinant KDM1A with H3K4me₂ peptide substrate.
- Quench reaction with 1% TFA.
- (Optional) Acid hydrolysis (6M HCl, 110°C, 24h) to release free amino acids.
- Quantify the ratio of H-Lys(Me)₂-OH (substrate remaining) to H-Lys(Me)₁-OH (product) using the standard curve generated in Protocol A.

Data Presentation & Analysis

When publishing data involving **H-Lys(Me)₂-OH HCl**, clear categorization of the "Pool" being measured is critical.

Measurement Pool	Biological Meaning	Expected Range (Cancer Cells)
Acid-Soluble Extract	Free intracellular amino acid pool. Represents immediate turnover.	0.5 - 5.0 pmol/10 ⁶ cells
Protein-Bound (Hydrolysate)	Total epigenetic burden. Represents the steady-state level of methylation.	100 - 500 pmol/mg protein
Conditioned Media	Excreted metabolite. Correlates with tumor burden/mass.	10 - 200 nM (highly variable)

Visualization of KDM Inhibition: When testing a drug (e.g., an LSD1 inhibitor), you expect the levels of the methylated species to increase or remain stable, while the demethylated product decreases.



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Figure 2: Logical flow of a KDM inhibition assay. **H-Lys(Me)₂-OH HCl** is used to synthesize the substrate (H3K4me2) or as a standard to quantify the "Persisting" fraction in hydrolysate analysis.

Critical Technical Considerations

Solubility and Stability

The HCl salt form (

-Dimethyl-L-lysine hydrochloride) is highly soluble in water (>50 mg/mL).

- Storage: Store powder at -20°C desiccated.

- **Solution Stability:** Aqueous solutions are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles as this can lead to trace degradation or precipitation.

Isomeric Resolution

Crucial Check: Mass spectrometry cannot easily distinguish between Dimethyllysine and Ethyllysine (isobaric).

- **Validation:** You must use a high-resolution HILIC method or derivatization (e.g., benzoyl chloride) to separate these isomers if ethyllysine is a suspected contaminant, though it is biologically rare in human cancer cells compared to dimethyllysine.

Cationic Transport

If using H-Lys(Me)₂-OH as a competitive inhibitor in live cell culture (rare but possible), be aware that it utilizes System y⁺ (cationic amino acid transporters, e.g., CAT-1/SLC7A1). High concentrations (mM range) may competitively inhibit the uptake of L-Arginine and L-Lysine, potentially causing cell starvation artifacts unrelated to epigenetic mechanisms.

References

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